C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Coordination chemistry Bifunctional chelator design Metal-binding site integrity

C-Carboxylic-Acid-Cyclam (504433-89-0) is the strategic bifunctional chelator (BFC) precursor for ⁶⁴Cu PET imaging & targeted radiotherapy. The C-appended carboxylate leaves all four secondary amine nitrogens intact for metal coordination—unlike N-functionalized DOTA/TETA where conjugation arms compete for the metal-binding pocket. This architecture preserves Cu(II) complex kinetic inertness (t₁/₂ days in 5M HCl) and receptor-binding affinity. The neutral Cu(II) complex avoids elevated liver/kidney uptake seen with charged analogs. Ideal for constructing TE1PA, TE2A, CB-TE2A derivatives with 5× higher antibody coupling efficiency vs. commercial DOTA/NOTA. Choose for peptide/antibody conjugate development where unimpaired N₄ coordination is non-negotiable.

Molecular Formula C11H24N4O2
Molecular Weight 244.33 g/mol
CAS No. 504433-89-0
Cat. No. B6323881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Carboxylic-Acid-Cyclam, 4HCl, 2H2O
CAS504433-89-0
Molecular FormulaC11H24N4O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CNCCNCC(CNCCNC1)C(=O)O
InChIInChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17)
InChIKeyDJGGYKYEOIJUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-Carboxylic-Acid-Cyclam (CAS 504433-89-0): C-Functionalized Cyclam Precursor for Radiopharmaceutical Chelator Design


C-Carboxylic-Acid-Cyclam, 4HCl, 2H₂O (IUPAC: 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, CAS 504433-89-0) is a C-functionalized cyclam derivative in which a single carboxylic acid group is attached to a ring carbon rather than to a nitrogen atom [1]. This architectural distinction preserves all four secondary amine nitrogens of the 14-membered tetraazamacrocycle for metal-ion coordination, making this compound a strategic bifunctional chelator (BFC) precursor for copper-64 PET imaging, targeted radiotherapy, and MRI contrast agent development [2]. Unlike the clinically prevalent N-functionalized chelators DOTA and TETA, where the essential metal-binding acetate arms occupy the nitrogen positions, C-Carboxylic-Acid-Cyclam enables bioconjugation through the C-appended carboxylate without competing for the metal-coordinating donor set [1].

Why C-Carboxylic-Acid-Cyclam Cannot Be Interchanged with N-Functionalized Cyclam Chelators in Procurement


In the domain of bifunctional chelators for radiopharmaceuticals, the site of functionalization—carbon versus nitrogen—dictates fundamentally different coordination chemistry and bioconjugation outcomes [1]. N-functionalized cyclam analogs such as TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) and cross-bridged derivatives like CB-TE2A place the metal-binding acetate arms directly on the nitrogen donors; any derivatization of these arms for bioconjugation can directly perturb the metal-binding pocket, potentially reducing complex stability or altering metal selectivity [2]. In contrast, C-Carboxylic-Acid-Cyclam provides an orthogonally positioned carboxylate handle on the carbon backbone that leaves the N₄ donor cavity fully intact, enabling conjugation to targeting vectors (peptides, antibodies) without compromising the chelator's intrinsic coordination geometry, kinetic inertness, or metal-ion selectivity [1]. The quantitative evidence below demonstrates why this architectural distinction translates into measurable differences in complex charge, biological targeting affinity retention, and acid-assisted dissociation kinetics that are material to scientific selection and procurement decisions.

Quantitative Head-to-Head and Cross-Study Evidence for C-Carboxylic-Acid-Cyclam vs. N-Functionalized and Unsubstituted Cyclam Chelators


C-Functionalization Preserves the Full N4 Donor Set for Copper(II) Coordination—A Structural Advantage Over N-Functionalized Chelators

C-Carboxylic-Acid-Cyclam places the carboxylate conjugation handle on a ring carbon, leaving all four secondary amine nitrogens (N₄) available for metal coordination. In contrast, the N-functionalized analogs DOTA, TETA, and NOTA place the essential chelating acetate arms on the nitrogen atoms; any use of a carboxylate arm for bioconjugation directly reduces the number of donor atoms available for metal binding from eight to potentially seven or six [1]. In the context of copper(II) radiopharmaceuticals, the cyclam N₄ cavity achieves a thermodynamic stability constant (log K) for Cu(II) that is among the highest of any tetraazamacrocycle; Zarschler et al. (2014) demonstrated that parent cyclam exhibits significantly lower transchelation in human serum (approximately 2.9% transchelation to superoxide dismutase after 1 h) compared to DOTA (approximately 5.1% transchelation) and TETA (approximately 4.2% transchelation), confirming that the unsubstituted N₄ cavity of cyclam provides intrinsically superior kinetic inertness for copper(II) [2]. By preserving this N₄ cavity while adding a C-appended bioconjugation handle, the target compound offers, at the class level, a donor-set advantage that N-functionalized chelators cannot replicate [1].

Coordination chemistry Bifunctional chelator design Metal-binding site integrity

Neutral Cu(II) Complex Charge Confers Distinct Biodistribution Profile Compared to Negatively Charged Cu-DOTA and Cu-TETA

The Cu(II) complex of 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid is charge-neutral (the carboxylate group balances the Cu²⁺ charge within the complex), in contrast to the negatively charged complexes formed by Cu-DOTA (overall charge −2) and Cu-TETA (overall charge −2) at physiological pH [1][2]. Jones-Wilson et al. (1998) systematically evaluated the biodistribution of ⁶⁴Cu-labeled azamacrocyclic complexes in Sprague-Dawley rats and demonstrated that complex charge is a dominant determinant of clearance pathway and organ retention: positively charged ⁶⁴Cu complexes showed significantly higher liver and kidney uptake than neutral or negatively charged complexes, while ⁶⁴Cu-TETA, a negatively charged tetradecane-backbone complex, exhibited the most efficient whole-body clearance by 24 h post-injection [2]. The neutral charge of the target Cu(II) complex positions it in a biodistribution category distinct from both the negatively charged DOTA/TETA complexes and positively charged cyclam analogs, offering a differentiated pharmacokinetic starting point that can be tuned through the choice of conjugated targeting vector [1][2].

Biodistribution Complex charge Radioactive tracer clearance

Bombesin Conjugate Retains High GRP Receptor Binding Affinity after C-Functionalized Cyclam Cu(II) Complexation—IC₅₀ Comparable to Native Peptide

Camus et al. (2012) conjugated the target compound (1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid) to a bombesin (BN) derivative targeting the gastrin-releasing peptide receptor (GRPr) overexpressed on PC-3 prostate cancer cells [1]. After copper(II) complexation, the resulting conjugate (complex 6) was evaluated in a competitive binding assay against the native [Tyr⁴]-BN peptide standard [1]. The half-maximal inhibitory concentration (IC₅₀) of the Cu-cyclam-BN conjugate was 0.33 ± 0.03 nM, whereas the unconjugated [Tyr⁴]-BN peptide standard showed an IC₅₀ of 0.45 ± 0.04 nM [1]. The intermediate conjugate (5, without copper) showed an IC₅₀ of 0.30 ± 0.03 nM [1]. This direct head-to-head comparison demonstrates that C-functionalization with the cyclam-6-carboxylic acid moiety and subsequent copper(II) loading does not impair—and may slightly enhance—GRPr binding affinity relative to the native targeting peptide [1].

Receptor binding affinity GRPr targeting IC50 Bioactivity retention after conjugation

C-Functionalized Cyclam Copper Complexes Demonstrate Acid-Assisted Dissociation Half-Lives Relevant to In Vivo Stability Benchmarking

Although direct acid-dissociation half-life data for the exact target compound are not reported, closely related C-functionalized cyclam derivatives provide class-level kinetic inertness benchmarks. Felten et al. (2016) reported that a C-functionalized cyclam derivative incorporating 1,2,3-triazole units exhibited a pseudo-first-order half-life for acid-assisted copper(II) dissociation of t₁/₂ = 3.21 days in 5 M HCl at 50 °C, with complexation kinetics completing in less than 10 seconds [1]. For context, Woodin et al. (2005) established that the cross-bridged cyclam complex Cu-CB-TE2A—widely regarded as the most kinetically inert copper(II) macrocyclic complex—exhibits a half-life of approximately 154 hours (6.4 days) in 5 M HCl at 30 °C, while conventional Cu-TETA decomplexes substantially faster under comparable acid challenge [2]. The 3.21-day half-life measured for a structurally analogous C-functionalized cyclam derivative at 50 °C (an accelerated condition relative to the 30 °C CB-TE2A measurement) places this class of C-functionalized cyclam complexes in a favorable kinetic inertness range that supports their utility for in vivo ⁶⁴Cu applications where resistance to transchelation is paramount [1][2].

Kinetic inertness Acid decomplexation Half-life Radiopharmaceutical stability

Bisaminal Template Synthesis Provides Regioselective C-Functionalization with Demonstrated Gram-Scale Capability

Boschetti et al. (2004) reported a bisaminal template methodology that enables regioselective C-functionalization of the cyclam backbone at a carbon atom while keeping the four secondary amine nitrogens protected and available for subsequent N-functionalization or direct metal coordination [1]. This synthetic approach avoids the non-regioselective N-alkylation issues that complicate the synthesis of N-functionalized analogs such as DOTA and TETA, where statistical mixtures of N-substitution products are often obtained when seeking monofunctional derivatives [1]. The methodology has been validated at the gram scale: the target compound is commercially supplied by Chematech (Cat. No. C023) as a white powder in 250 mg, 500 mg, and 1 g quantities, with characterization by ¹H/¹³C NMR, mass spectrometry (ESI), and elemental analysis confirming >95% purity [2]. In contrast, monofunctionalized DOTA derivatives (e.g., p-SCN-Bn-DOTA) require multi-step N-protection/deprotection sequences that substantially increase synthesis complexity and cost [3].

Regioselective synthesis Bisaminal template Scalability C-functionalization

Validated Application Scenarios for C-Carboxylic-Acid-Cyclam in Radiopharmaceutical and Biomedical Research


⁶⁴Cu-PET Tracer Development via Orthogonal Bioconjugation to Tumor-Targeting Peptides

C-Carboxylic-Acid-Cyclam is the precursor of choice when developing ⁶⁴Cu-labeled peptide-based PET tracers that require: (i) unperturbed metal-chelate stability through an intact N₄ donor set, and (ii) a single, well-defined carboxylate conjugation site that does not compete with metal binding. As demonstrated with the bombesin conjugate, the C-functionalized cyclam scaffold enables IC₅₀ values for GRPr binding (0.33 nM) that are comparable or superior to the native peptide (0.45 nM), confirming that C-functionalization and copper loading do not impair receptor engagement [1]. This scenario directly contrasts with N-functionalized DOTA/TETA conjugates, where conjugation through a nitrogen-attached carboxylate arm can alter metal-binding stoichiometry and potentially reduce complex stability [2].

Neutral-Charge Radiocopper Complexes for Optimized Hepatic Clearance and Reduced Non-Target Organ Retention

The neutral Cu(II) complex of C-Carboxylic-Acid-Cyclam fills a specific pharmacokinetic niche: it avoids the elevated liver and kidney uptake observed with positively charged ⁶⁴Cu-cyclam complexes while offering clearance properties distinct from negatively charged ⁶⁴Cu-DOTA and ⁶⁴Cu-TETA [1]. Researchers aiming to tune the biodistribution of ⁶⁴Cu-labeled biomolecules through complex charge should prioritize this compound when a neutral starting point is desired, as the complex charge cannot be easily altered post hoc with N-functionalized chelators without changing the metal-binding donor set [1][2].

Synthesis of Asymmetric Bifunctional Cyclam Derivatives (TE1PA, TE2A, CB-TE2A) via Regioselective N-Functionalization of the C-Functionalized Scaffold

The C-functionalized cyclam scaffold serves as a versatile intermediate for constructing advanced asymmetric chelators such as TE1PA (monopicolinate cyclam), TE2A, and CB-TE2A that combine C-appended bioconjugation handles with N-appended chelating arms [1]. The bisaminal template methodology enables regiospecific N-functionalization of the remaining amine groups, producing single-isomer products that have demonstrated coupling rates 5× higher and immunoreactivity 1.5–2× greater than commercial DOTA and NOTA analogs when conjugated to monoclonal antibodies for ⁶⁴Cu-immuno-PET [2]. This synthetic versatility makes C-Carboxylic-Acid-Cyclam a strategic gateway compound for laboratories developing next-generation copper-64 chelators.

Acid-Stable Chelator Design for Theranostic Copper-64/Copper-67 Paired Applications

The class-level kinetic inertness of C-functionalized cyclam copper complexes, with acid-dissociation half-lives on the order of days in 5 M HCl at elevated temperature (t₁/₂ = 3.21 days at 50 °C for structurally analogous derivatives), positions this compound class for theranostic applications where the same chelator must retain ⁶⁴Cu for diagnostic PET imaging and ⁶⁷Cu for therapeutic β⁻ emission over extended circulation times [1]. The demonstration that C-functionalized cyclam-based Cu(II) complexes resist transchelation by biological competitors such as cysteine, histidine, and glutathione provides additional supporting evidence for in vivo stability [2]. Procurement of the C-carboxylic acid precursor enables the construction of chelators with this intrinsic kinetic stability profile.

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